molecular formula C10H8N4O B2989411 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1955540-75-6

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2989411
CAS No.: 1955540-75-6
M. Wt: 200.201
InChI Key: OMTMAPMFAOHOOQ-UHFFFAOYSA-N
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Description

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazole core fused with a dihydro-2-one ring and substituted at position 5 with a 1H-imidazol-2-yl group. This structural motif is often explored in medicinal chemistry due to its resemblance to bioactive molecules .

Properties

IUPAC Name

5-(1H-imidazol-2-yl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10-13-7-2-1-6(5-8(7)14-10)9-11-3-4-12-9/h1-5H,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTMAPMFAOHOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NC=CN3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a benzodiazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the scalability of these methods ensures that large quantities of the compound can be produced to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Both the imidazole and benzodiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodiazole moiety may produce dihydrobenzodiazole derivatives.

Scientific Research Applications

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry, further influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key structural analogs and their functional group-driven properties:

Compound Name Substituent/Group Key Properties/Applications Reference
5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 1H-imidazol-2-yl Hydrogen bonding, planarity, potential bioactivity
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Aminoethyl Enhanced solubility in polar solvents; strong H-bond donor/acceptor
5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one Hydroxyiminoethyl Chelation potential for metals; stability under acidic conditions
5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Nitro, propargyl Electron-withdrawing nitro group increases acidity; propargyl enables click chemistry
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one Boronate ester Suzuki-Miyaura cross-coupling applications
5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one Chloro, piperidinylpropyl Increased lipophilicity; dopaminergic receptor antagonism (domperidone derivative)

Physicochemical and Spectral Properties

  • Planarity and Solubility: The dihydrobenzodiazole core enhances planarity, promoting π-π interactions, while substituents like aminoethyl () or hydroxyiminoethyl () modulate solubility in polar solvents .
  • Spectroscopic Characterization : IR and NMR data (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR; imidazole proton shifts at δ 7.5–8.5 ppm in ¹H NMR) are critical for structural confirmation, as seen in analogs from and .

Crystallographic and Computational Insights

Crystal structures of related compounds, such as the nitro-propargyl derivative in , reveal conformational preferences and packing motifs. Computational tools like SHELX () aid in refining structural models and predicting electronic properties .

Biological Activity

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H8N4O
  • Molar Mass : 200.2 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 364.5ºC at 760 mmHg

Synthesis

The compound can be synthesized through various methodologies that often involve the reaction of imidazole derivatives with benzodiazole precursors. A notable synthesis route includes the use of eco-friendly protocols that yield high purity products suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific protein-protein interactions (PPIs) that are crucial in cancer progression, particularly through the inhibition of the STAT3 signaling pathway. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, indicating significant inhibitory activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of STAT3 Activation : By preventing the dimerization and activation of STAT3, the compound disrupts downstream signaling pathways involved in cell proliferation and survival.
  • Interaction with Cysteine Residues : The compound may interact with cysteine residues around the SH2 domain of STAT3, further inhibiting its function .

Study 1: Inhibition of Protein–Protein Interactions

In a study focusing on various benzodiazole derivatives, this compound was identified as a potent inhibitor of STAT3. The study utilized an AlphaScreen-based assay to evaluate its effectiveness against other proteins like Grb2 and STAT1, revealing a selective inhibition profile that could be leveraged for targeted cancer therapies .

CompoundIC50 (µM)Target Protein
This compound15.8 ± 0.6STAT3
Other Compounds>50STAT1

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on several cell lines (HEK293A, HEK293FT, HeLa) showed that while the compound had a notable effect on TDP1 activity (IC50 values ranging from 1.4 to 6.6 µM), it also exhibited varying degrees of cytotoxicity across different cell types .

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